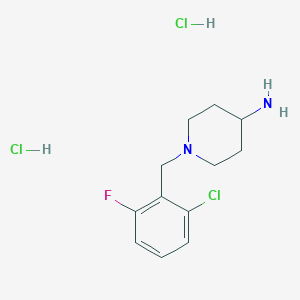

1-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2.2ClH/c13-11-2-1-3-12(14)10(11)8-16-6-4-9(15)5-7-16;;/h1-3,9H,4-8,15H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXAHVMQKUTPSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=C(C=CC=C2Cl)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl3FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is , with a molecular weight of 315.64 g/mol. It is classified as a piperidine derivative, which often exhibits diverse biological activities.

2.1. Inhibition of Tyrosinase

One of the significant applications of this compound is its role as a tyrosinase inhibitor, which is crucial for treating hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to reduced pigmentation in conditions such as melasma and age spots.

- Case Study : A study demonstrated that derivatives of piperidine compounds showed competitive inhibition against tyrosinase from Agaricus bisporus, indicating potential for cosmetic applications to manage skin pigmentation issues .

2.2. Neuropharmacological Effects

The compound may also exhibit neuropharmacological properties, particularly as a monoamine oxidase (MAO) inhibitor. This suggests potential use in treating mood disorders such as depression and anxiety.

- Research Insight : Its structural similarity to established MAO inhibitors like moclobemide implies that it may have antidepressant effects without significant tyramine potentiation .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed to exert its effects through binding to certain receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features, molecular data, and applications of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride with similar compounds:

Key Differences in Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The target compound’s 2-Cl and 6-F substituents are electron-withdrawing, increasing stability but reducing solubility compared to methoxy (electron-donating) analogs like 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride .

- Nitro-substituted analogs (e.g., 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride) exhibit higher reactivity due to the nitro group’s strong electron-withdrawing nature, making them prone to reduction reactions .

Lipophilicity :

- Fluorine and chlorine atoms enhance lipophilicity, improving membrane permeability for CNS-targeting applications . Methoxy groups increase hydrophilicity, favoring aqueous solubility .

Biological Activity

1-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride, with the CAS number 1286264-88-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C12H18Cl2FN2

- Molecular Weight : 315.64 g/mol

- Physical State : White solid

- Purity : >95%

The compound features a piperidine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various piperidine derivatives, including 1-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride. The compound was evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed comparable activity to established chemotherapeutics like doxorubicin.

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays revealed increased levels of apoptotic markers in treated cells, suggesting that the compound activates apoptotic pathways through upregulation of p53 and caspase-3 cleavage .

Enzyme Inhibition

1-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride has also been studied for its enzyme inhibitory properties. It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's.

Table 2: Enzyme Inhibition Data

These findings suggest that the compound may have therapeutic implications beyond oncology, potentially aiding in cognitive enhancement or neuroprotection.

Study on Anticancer Activity

In a controlled study, 1-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride was administered to mice bearing xenograft tumors derived from human breast cancer cells. The results indicated a significant reduction in tumor volume compared to the control group, supporting its efficacy as an anticancer agent .

Study on Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in a rat model of Alzheimer's disease. The treatment led to improved cognitive function and reduced amyloid plaque formation, indicating its potential utility in treating neurodegenerative disorders .

Q & A

Q. What are the recommended methodologies for synthesizing 1-(2-chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride, and how can purity be optimized?

A general procedure involves coupling a substituted benzyl halide (e.g., 2-chloro-6-fluorobenzyl chloride) with piperidin-4-amine under basic conditions, followed by dihydrochloride salt formation. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., chloroform) and catalysts like triethylamine to enhance nucleophilic substitution efficiency .

- Purification : Employ column chromatography (silica gel, gradient elution with methanol/dichloromethane) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers safely handle this compound given its toxicity profile?

Based on structurally similar piperidine derivatives:

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For airborne particles, employ a P95 respirator .

- Ventilation : Conduct reactions in fume hoods with ≥6 air changes per hour. Avoid dust generation during weighing .

- First aid : For skin contact, wash immediately with 10% polyethylene glycol solution; for eye exposure, irrigate with saline for ≥15 minutes .

Q. What analytical techniques are critical for characterizing this compound’s structure?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to confirm substitution patterns on the benzyl and piperidine groups. Key signals: aromatic protons (~6.8–7.4 ppm) and piperidine NH (~1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion ([M+H] expected at ~318.08 m/z) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in acetonitrile/water. Refine using SHELXL (space group P2/c) to map hydrogen bonds between the NH group and chloride ions. Graph set analysis (e.g., Etter’s notation) identifies motifs like .

- Contradiction management : If powder XRD patterns conflict with single-crystal data, validate via DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental bond lengths .

Q. What strategies address discrepancies in reported pharmacological activity across studies?

Q. How can researchers optimize solubility for in vivo studies without altering bioactivity?

- Co-solvent systems : Test combinations of PEG-400 (≤20%) and Captisol (10% w/v) in PBS (pH 4.5) to enhance aqueous solubility while maintaining stability .

- Salt screening : Explore alternative counterions (e.g., citrate, mesylate) via high-throughput crystallization to improve pharmacokinetic properties .

Data Contradiction Analysis

Q. How should conflicting toxicity data (e.g., LD50_{50}50 values) be reconciled?

- Species-specific metabolism : Compare hepatic microsome assays (human vs. rodent) to identify detoxification pathways (e.g., CYP3A4-mediated oxidation) that explain variability .

- Batch analysis : Use ICP-MS to check for heavy metal contaminants (e.g., Pd from synthesis) that may skew toxicity results .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.